molecular formula C13H15NO2 B13096536 Methyl 2-ethyl-3-methyl-3H-indole-3-carboxylate

Methyl 2-ethyl-3-methyl-3H-indole-3-carboxylate

Cat. No.: B13096536
M. Wt: 217.26 g/mol
InChI Key: KDTDHNYUGROEJL-UHFFFAOYSA-N
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Description

Methyl2-ethyl-3-methyl-3H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Methyl2-ethyl-3-methyl-3H-indole-3-carboxylate, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and ketones or aldehydes under acidic conditions to form the indole ring . For Methyl2-ethyl-3-methyl-3H-indole-3-carboxylate, specific reaction conditions such as the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) have been reported .

Industrial Production Methods

Industrial production of indole derivatives generally follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and other advanced technologies are often employed to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl2-ethyl-3-methyl-3H-indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups onto the indole ring .

Scientific Research Applications

Methyl2-ethyl-3-methyl-3H-indole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl2-ethyl-3-methyl-3H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological receptors, enzymes, and proteins, leading to its diverse biological activities. For example, it may inhibit certain enzymes or bind to specific receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl2-ethyl-3-methyl-3H-indole-3-carboxylate is unique due to its specific substitution pattern on the indole ring, which can confer distinct chemical and biological properties compared to other indole derivatives .

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

methyl 2-ethyl-3-methylindole-3-carboxylate

InChI

InChI=1S/C13H15NO2/c1-4-11-13(2,12(15)16-3)9-7-5-6-8-10(9)14-11/h5-8H,4H2,1-3H3

InChI Key

KDTDHNYUGROEJL-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC=CC=C2C1(C)C(=O)OC

Origin of Product

United States

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